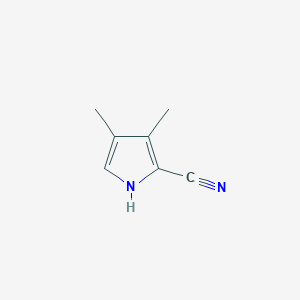

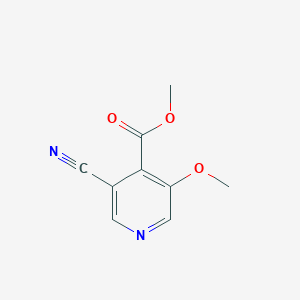

![molecular formula C15H17BrN2O2 B1390185 ethyl 8-bromo-5-methyl-3,4-dihydro-1H-pyrido[4,3-b]indole-2(5H)-carboxylate CAS No. 1215657-89-8](/img/structure/B1390185.png)

ethyl 8-bromo-5-methyl-3,4-dihydro-1H-pyrido[4,3-b]indole-2(5H)-carboxylate

Overview

Description

This compound belongs to the class of organic compounds known as indoles, which are aromatic heterocyclic compounds containing a benzene and a pyrrole ring fused together . The specific structure of this compound, including an ethyl carboxylate group and a bromine atom, may confer unique properties that could be of interest in fields such as medicinal chemistry .

Molecular Structure Analysis

The molecular structure of indole derivatives can be analyzed using techniques such as nuclear magnetic resonance (NMR) spectroscopy . This can provide information about the positions of the atoms in the molecule and the nature of their chemical bonds.Chemical Reactions Analysis

Indoles are versatile molecules that can undergo a variety of chemical reactions, including electrophilic and nucleophilic substitutions, reductions, and oxidations . The specific reactions that this compound can undergo would depend on the presence and position of its functional groups.Scientific Research Applications

Synthesis and Chemical Properties

Bromination Reactions : Ukrainets et al. (2013) discussed the bromination of ethyl 7-hydroxy-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-6-carboxylate, a compound structurally similar to ethyl 8-bromo-5-methyl-3,4-dihydro-1H-pyrido[4,3-b]indole-2(5H)-carboxylate. They observed the formation of bromo-substituted isomers, highlighting the reactivity of these compounds in halogenation reactions (Ukrainets et al., 2013).

Annelation Reactions : Molina and Fresneda (1988) synthesized various pyrido and pyrimido indole derivatives through iminophosphorane-mediated reactions. This demonstrates the versatility of such compounds in creating complex heterocyclic structures, relevant for various scientific applications (Molina & Fresneda, 1988).

Application in Heterocyclic Chemistry

Synthesis of Heterocyclic Compounds : The synthesis of new pyrido and thiadiazine derivatives by Ahmed (2002) illustrates the role of similar compounds in the development of novel heterocyclic structures. This has implications for their use in material science and pharmaceutical research (Ahmed, 2002).

Development of New Ring Systems : Unangst (1983) described the creation of a new pyrido[1′,2′:1,2]pyrimido[5,4-b]indole ring system. This highlights the potential of similar compounds in expanding the range of available heterocyclic ring systems for various scientific purposes (Unangst, 1983).

Potential in Antitumor Research

Antitumor Activities : The synthesis and characterization of various indole derivatives, including pyrido indoles similar to the target compound, indicate potential antitumor activities. For instance, Hu et al. (2018) synthesized and tested a compound showing significant activity against HeLa cells, pointing towards the potential of these compounds in cancer research (Hu et al., 2018).

Carcinogenic Properties : Akimoto, Kawai, and Nomura (1985) synthesized carcinogenic γ-carbolines, showcasing the importance of understanding the biological activities of such compounds, especially in the context of cancer research (Akimoto, Kawai, & Nomura, 1985).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

ethyl 8-bromo-5-methyl-3,4-dihydro-1H-pyrido[4,3-b]indole-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17BrN2O2/c1-3-20-15(19)18-7-6-14-12(9-18)11-8-10(16)4-5-13(11)17(14)2/h4-5,8H,3,6-7,9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGXJOQGINUBAGE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N1CCC2=C(C1)C3=C(N2C)C=CC(=C3)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

ethyl 8-bromo-5-methyl-3,4-dihydro-1H-pyrido[4,3-b]indole-2(5H)-carboxylate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

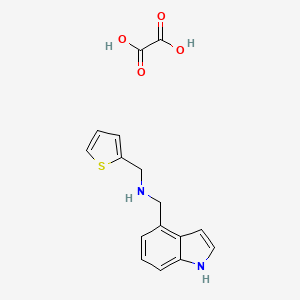

![4-(5-{[(2R,6S)-2,6-dimethylmorpholin-4-yl]methyl}-1,2,4-oxadiazol-3-yl)benzaldehyde hydrochloride](/img/structure/B1390106.png)

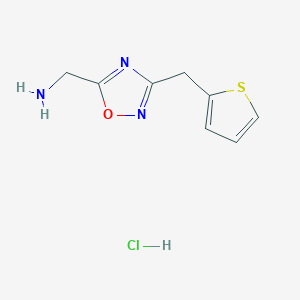

![[5-(3,4-dihydroisoquinolin-2(1H)-ylcarbonyl)-1,2,4-oxadiazol-3-yl]methylamine hydrochloride](/img/structure/B1390107.png)

![4-[(E)-2-(3-fluorophenyl)vinyl]pyridine hydrochloride](/img/structure/B1390111.png)

![{(3S,4R)-4-[2-Fluoro-4-(trifluoromethyl)phenyl]-pyrrolidin-3-YL}methanol hydrochloride](/img/structure/B1390113.png)

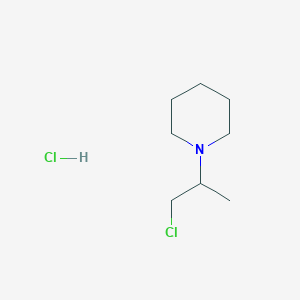

![(2-{1-[(4-Fluorophenyl)sulfonyl]piperidin-4-yl}ethyl)amine hydrochloride](/img/structure/B1390114.png)

![N-(2-(Trimethylsilyl)furo[3,2-b]pyridin-7-yl)-pivalamide](/img/structure/B1390117.png)